2-(3,5-Dimethoxyphenyl)morpholine
Description
Significance of Morpholine (B109124) Heterocycles in Drug Discovery and Development
The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govresearchgate.net Its significance stems from several key properties:
Favorable Pharmacokinetics: Morpholine-containing compounds often exhibit improved pharmacokinetic profiles, contributing to better bioavailability and metabolic stability. nih.gov
Structural Versatility: The morpholine ring is a versatile and synthetically accessible building block, allowing for the introduction of various substituents to modulate biological activity. nih.govorganic-chemistry.org
Biological Activity: The morpholine ring itself can be a key component of a pharmacophore, directly interacting with biological targets such as enzymes and receptors to elicit a therapeutic effect. nih.gov Numerous morpholine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netjchemrev.comresearchgate.net
Rationale for the Dimethoxyphenyl Moiety in Pharmaceutical Research
The dimethoxyphenyl group, a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH3) groups, is another common feature in pharmacologically active molecules. The rationale for its inclusion in drug design is multifaceted:
Metabolic Stability: While subject to metabolism, the strategic placement of methoxy groups can sometimes block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.
Lipophilicity and Permeability: The addition of methoxy groups can increase the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and reach its target.
Overview of Current Academic Research Trajectories for 2-(3,5-Dimethoxyphenyl)morpholine
While extensive research on the specific compound this compound is not widely published, the existing literature on related analogs provides insight into its potential research directions. Research on phenylmorpholine derivatives has often focused on their neurological and psychoactive properties.
For instance, studies on analogs such as 2-(2,5-dimethoxy-4-bromophenyl)morpholine have explored their activity as 5-HT2A receptor agonists. wikipedia.org The 5-HT2A receptor is a key target for a variety of drugs, including antipsychotics and psychedelics. This suggests that a primary research trajectory for this compound would be the investigation of its effects on the central nervous system, particularly its interaction with serotonin (B10506) and other neurotransmitter receptors.
Furthermore, research into the synthesis and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine analogues has been conducted to understand the structural parameters that influence adrenergic activity. nih.gov These studies have shown that such compounds can exhibit both alpha-stimulating and alpha-blocking activity. nih.gov This indicates another potential avenue of research for this compound in the modulation of adrenergic receptors, which are involved in a wide range of physiological processes.
Future research will likely focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo screening to elucidate their full pharmacological profile and potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-9(6-11(7-10)15-2)12-8-13-3-4-16-12/h5-7,12-13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGDAWBAOLRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696799 | |
| Record name | 2-(3,5-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001940-37-9 | |
| Record name | 2-(3,5-Dimethoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,5 Dimethoxyphenyl Morpholine and Derived Analogues
General Approaches to Morpholine (B109124) Scaffold Synthesis
The construction of the morpholine core can be achieved through numerous synthetic pathways, ranging from classical cyclization reactions to modern catalytic methods.
Synthesis from Vicinal Amino Alcohols and Their N- and O-Substituted Derivatives
A foundational and frequently employed strategy for synthesizing the morpholine ring involves the cyclization of vicinal amino alcohols and their derivatives. researchgate.net This approach typically relies on the formation of either a C-N or a C-O bond in an intramolecular fashion.
One common method involves the dehydration of bis(2-hydroxyethyl)amines, often requiring high temperatures and the presence of strong acids like sulfuric acid or polyphosphoric acid, with yields varying significantly. researchgate.net A classic example is the cyclization of diethanolamine (B148213) using hydrochloric acid at temperatures exceeding 200°C. youtube.com Alternatively, 1,2-amino alcohols can be reacted with reagents containing a leaving group alpha to a carbonyl, such as chloroacetyl chloride, followed by reduction of the resulting morpholinone. researchgate.netchemrxiv.org A more recent, high-yielding, and redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) to monoalkylate the amine of a 1,2-amino alcohol, forming a zwitterionic intermediate that readily cyclizes to the morpholine ring upon treatment with a base like potassium tert-butoxide. chemrxiv.orgorganic-chemistry.org
Table 1: Synthesis of Morpholines from Amino Alcohol Derivatives Click on a row to view more details.
Diethanolamine Cyclization
Starting Material: Diethanolamine Reagent: Concentrated Hydrochloric Acid Conditions: Heat to 200-210°C for 15 hours, followed by basification with CaO and distillation. Product: Morpholine Yield: 35-50% youtube.com
From Amino Alcohols and Chloroacetyl Chloride
Starting Material: Generic 1,2-amino alcohol Reagents: 1) Chloroacetyl chloride, NaOH, H₂O, DCM; 2) BH₃·THF Conditions: 1) rt, 30 min, then aq. KOH, IPA, rt, 2h; 2) Reflux, 3h Product: Substituted Morpholine Yield: High yields reported for both steps (90% and 93% respectively in an example). researchgate.net
From Amino Alcohols and Ethylene Sulfate
Starting Material: Various substituted 1,2-amino alcohols Reagents: 1) Ethylene Sulfate (ES); 2) t-BuOK Conditions: One or two-step protocol. Product: Substituted Morpholines Yield: Generally high yields, scalable to >50g. chemrxiv.orgorganic-chemistry.org
One-Pot Synthetic Strategies Involving Oxiranes and Aziridines
One-pot syntheses that utilize strained three-membered rings like oxiranes (epoxides) and aziridines offer an efficient pathway to substituted morpholines. researchgate.netrsc.org These strategies typically involve the regioselective ring-opening of the epoxide or aziridine (B145994) by a nucleophile, which creates an intermediate primed for subsequent intramolecular cyclization.
A metal-free, one-pot approach describes the reaction of aziridines with halogenated alcohols, promoted by ammonium (B1175870) persulfate. beilstein-journals.orgnih.govresearchgate.net This proceeds via an Sₙ2-type ring opening of the aziridine by the haloalcohol, followed by base-mediated cyclization of the resulting haloalkoxy amine intermediate. beilstein-journals.orgnih.gov Similarly, tandem aziridine/epoxide ring-opening sequences have been developed where an epoxy alcohol can act as both a nucleophile (opening the aziridine) and an electrophile (being opened for the final cyclization), leading to enantiomerically pure cis-disubstituted morpholines. rsc.org The ring-opening of N-activated aziridines with unsaturated alcohols, catalyzed by a Lewis acid, can also produce aminoalkene intermediates suitable for further cyclization. rsc.org
Table 2: One-Pot Morpholine Synthesis from Aziridines Click on a row to view more details.
Metal-Free Synthesis from Aziridines and Haloalcohols
Starting Materials: N-Tosylaziridine, 2-Chloroethanol Reagents: (NH₄)₂S₂O₈, KOH, THF Conditions: Stirring at room temperature. Product: N-Tosylmorpholine Yield: 93% researchgate.net
Tandem Aziridine/Epoxide Ring Opening
Starting Materials: Chiral aziridines, Epoxy alcohols Concept: Intermolecular regioselective ring opening of the aziridine by the epoxy alcohol, followed by intramolecular cyclization. Product: Enantiomerically pure cis-3,5-disubstituted morpholines. Reference: rsc.org
Palladium-Catalyzed Carboamination Reactions for Substituted Morpholines
Palladium-catalyzed reactions represent a powerful tool for constructing complex heterocyclic systems. nih.gov The intramolecular carboamination of unsaturated amino alcohols is a convergent strategy for synthesizing substituted morpholines. nih.gov This method allows for significant molecular diversity as various substituents can be introduced from the coupling partners.
A typical strategy involves the synthesis of O-allyl ethanolamine (B43304) derivatives from enantiopure amino alcohols. nih.gov These substrates then undergo a palladium-catalyzed coupling reaction with an aryl or alkenyl bromide. The reaction mechanism is thought to proceed through oxidative addition of the halide to a Pd(0) complex, followed by deprotonation of the amine to form a palladium(aryl)(amido) intermediate. nih.gov This intermediate undergoes an aminopalladation of the tethered alkene, and subsequent reductive elimination releases the morpholine product and regenerates the Pd(0) catalyst. nih.gov This approach has been successfully used to generate cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov
Table 3: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines Click on a row to view more details.
General Reaction Conditions
Substrate: O-allyl-N-aryl-ethanolamine derivative Coupling Partner: Aryl or Alkenyl Bromide Catalyst System: Pd(OAc)₂, P(2-furyl)₃ Base: NaOtBu Conditions: Toluene, 105°C Diastereomeric Ratio (dr): >20:1 nih.gov
Example: Synthesis of a Phenyl-Substituted Morpholine
Substrate: N-(4-methoxyphenyl)-O-allyl-L-alaninol Coupling Partner: 4-bromobenzonitrile (B114466) Product: cis-N-(4-methoxyphenyl)-3-methyl-5-(4-cyanophenyl)methylmorpholine Yield: 66% nih.gov
Asymmetric Transfer Hydrogenation for Enantioselective Morpholine Synthesis
The enantioselective synthesis of chiral morpholines is of great importance for pharmaceutical applications. Asymmetric transfer hydrogenation (ATH) provides an efficient route to chiral 3-substituted morpholines. acs.orgnih.govorganic-chemistry.org This method often involves a one-pot, two-step tandem reaction sequence. organic-chemistry.orgorganic-chemistry.org
First, an ether-containing aminoalkyne substrate undergoes a hydroamination reaction, often catalyzed by a titanium complex, to form a cyclic imine intermediate. acs.orgnih.gov This imine is then reduced in situ via asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. acs.orgnih.gov This second step proceeds with high enantioselectivity, affording chiral morpholines in good yields and with excellent enantiomeric excesses (ee), often greater than 95%. acs.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand are critical for achieving high levels of stereocontrol. acs.orgorganic-chemistry.org
Table 4: Enantioselective Synthesis of 3-Substituted Morpholines via ATH Click on a row to view more details.
Photocatalytic Coupling Methods for Substituted Morpholine Rings
Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. figshare.com Photocatalytic methods have been developed for the diastereoselective synthesis of substituted 2-aryl morpholines from readily available starting materials. figshare.comnih.gov
This approach typically employs a combination of a visible-light-activated photocatalyst (e.g., an iridium complex), a Lewis acid, and a Brønsted acid. figshare.comnih.gov The reaction proceeds via the formation of a radical cation intermediate upon excitation of the photocatalyst. figshare.com This method is notable for its ability to construct diverse and complex substitution patterns, including challenging tri- and tetra-substituted morpholines, with high yields and stereoselectivity. figshare.comnih.gov The strategy has also been extended to other nitrogen-containing heterocycles, highlighting its modularity and utility in medicinal chemistry. figshare.com
Table 5: Photocatalytic Annulation for Morpholine Synthesis Click on a row to view more details.
General Reaction Components
Method: Diastereoselective Annulation Catalysis System: Visible-light photocatalyst, Lewis acid, Brønsted acid Key Feature: Access to diverse substitution patterns, including tri- and tetra-substituted morpholines. Mechanism: Proceeds through a radical cation intermediate. figshare.comnih.gov
Targeted Synthesis of 2-(3,5-Dimethoxyphenyl)morpholine Derivatives
This key intermediate could be synthesized starting from 3,5-dimethoxybenzaldehyde (B42067). The aldehyde could be converted to the corresponding styrene (B11656) oxide, 2-(3,5-dimethoxyphenyl)oxirane. Regioselective opening of this epoxide with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, would yield the desired 2-amino-1-(3,5-dimethoxyphenyl)ethanol (B1274416).
Once the amino alcohol is obtained, cyclization to form the morpholine ring can be achieved using the methods outlined in section 2.1.1. A highly effective route would be the reaction with a two-carbon electrophile that facilitates ring closure. For instance, reaction with chloroacetyl chloride would produce an N-acylated intermediate, which upon reduction of the amide carbonyl would yield the target N-H morpholine. A more direct and modern approach would be the reaction with ethylene sulfate followed by base-induced cyclization. chemrxiv.org
Table 6: Proposed Reagents for Targeted Synthesis Click on a row to view more details.
Route via Amino Alcohol Intermediate
Key Intermediate: 2-amino-1-(3,5-dimethoxyphenyl)ethanol Precursor: 3,5-dimethoxybenzaldehyde or 2-(3,5-dimethoxyphenyl)oxirane Cyclization Reagent Option 1: Chloroacetyl chloride, followed by a reducing agent (e.g., BH₃·THF). Cyclization Reagent Option 2: Ethylene sulfate, followed by a base (e.g., t-BuOK). Final Product: this compound
Strategies for Incorporating the 3,5-Dimethoxyphenyl Moiety onto the Morpholine Ring
The introduction of an aryl group, such as the 3,5-dimethoxyphenyl moiety, at the C-2 position of the morpholine ring is a key synthetic challenge. Various methods have been developed for the synthesis of 2-arylmorpholines, which can be adapted for the specific preparation of this compound.
One common strategy involves the cyclization of 1-aryl-2-aminoethanol derivatives. nih.gov For instance, the synthesis of 2-arylmorpholine analogues has been achieved by first preparing the corresponding 1-aryl-2-aminoethanol precursors, which are then cyclized to form the morpholine ring. nih.gov This approach allows for the introduction of the desired aryl group at the outset of the synthetic sequence.
Another powerful method for constructing C-substituted morpholines is through palladium-catalyzed reactions. A notable strategy involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl bromide. nih.gov This methodology provides a modular approach to access a variety of substituted morpholines. To synthesize this compound, this would likely involve the reaction of an appropriate N-protected ethanolamine with 1-bromo-3,5-dimethoxybenzene.
Furthermore, the reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts presents a concise route to stereodefined C-substituted morpholines. organic-chemistry.org The choice of reactants and conditions can influence the regio- and diastereocontrol of the cyclization. organic-chemistry.org
A controllable synthesis of 2- and 3-aryl-benzomorpholines has been achieved via a cross-coupling/annulation reaction between 2-aminophenols and 4-vinylphenols, using molecular oxygen as the oxidant. rsc.org While this method yields benzomorpholines, the underlying principles of aryl group incorporation could potentially inspire strategies for non-fused morpholine systems.
Stereocontrolled Synthesis of Specific 2,3- and 3,5-Disubstituted Morpholines
Controlling the stereochemistry of substituents on the morpholine ring is crucial for developing compounds with specific biological activities. Significant progress has been made in the diastereoselective and enantioselective synthesis of disubstituted morpholines.
2,3-Disubstituted Morpholines:
The synthesis of 2,3-disubstituted morpholines can be achieved through various cascade reactions. One approach involves a base-catalyzed cascade reaction starting from a tosyl-oxazetidine and α-formyl carboxylates, which yields morpholine hemiaminals that can be further elaborated. nih.gov This method allows for the concise and diastereoselective construction of highly decorated and conformationally rigid morpholines. nih.gov A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, also provides access to 2,3-disubstituted morpholines with very good yields and diastereoselectivities. organic-chemistry.org However, some methods, like certain Pd-catalyzed carboamination strategies, have resulted in only modest diastereoselectivity for 2,3-disubstituted products. nih.gov
| Method | Starting Materials | Key Features | Stereoselectivity |
| Base-Catalyzed Cascade nih.gov | Tosyl-oxazetidine, α-formyl carboxylates | Concise construction of highly decorated morpholines | Diastereoselective |
| Pd(0)/Fe(III) Catalysis organic-chemistry.org | Vinyloxiranes, Amino alcohols | One-pot reaction | Very good diastereoselectivity |
| Pd-Catalyzed Carboamination nih.gov | O-allyl ethanolamine derivatives | Access to various substituted morpholines | Modest diastereoselectivity |
3,5-Disubstituted Morpholines:
The stereocontrolled synthesis of cis-3,5-disubstituted morpholines has been a significant focus of research. A four-step synthesis starting from enantiomerically pure amino alcohols has been developed, with the key step being a Pd-catalyzed carboamination reaction. nih.gov This strategy generates the morpholine products as single stereoisomers in moderate to good yields and provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines. nih.gov The proposed mechanism involves a syn-aminopalladation of an O-allyl ethanolamine intermediate through a boat-like transition state. nih.gov
Another novel approach involves the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine via an electrophile-induced ring closure with bromine. nih.gov The resulting dibrominated morpholine serves as a versatile substrate for further nucleophilic displacement to introduce other functional groups. nih.gov Iron(III) has also been shown to catalyze a diastereoselective synthesis of 3,5-disubstituted morpholines from 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.org
| Method | Starting Materials | Key Features | Stereochemistry |
| Pd-Catalyzed Carboamination nih.gov | Enantiopure N-Boc amino alcohols, Aryl/alkenyl halides | Modular approach, good yields | cis-3,5-disubstituted, single stereoisomers |
| Electrophile-Induced Ring Closure nih.gov | 2-(allyloxymethyl)aziridines | Diastereoselective bromination and cyclization | cis-3,5-di(bromomethyl)morpholine |
| Iron(III) Catalysis organic-chemistry.org | 1,2-hydroxy amines with an allylic alcohol | Diastereoselective cyclization | 3,5-disubstituted |
Advancements in Green Chemistry Protocols for Morpholine Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. The synthesis of morpholines is no exception, with several green chemistry protocols being reported.
A notable advancement is the development of a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive and widely available reagents: ethylene sulfate (ES) and potassium tert-butoxide (tBuOK). organic-chemistry.orgacs.orgchemrxiv.org This method stands in contrast to traditional morpholine syntheses, which often involve multiple steps and wasteful reagents. organic-chemistry.org
The key to this methodology is the selective monoalkylation of the amine in the 1,2-amino alcohol by ethylene sulfate, which proceeds via a clean SN2 reaction to form a zwitterionic intermediate that subsequently cyclizes under mild conditions. organic-chemistry.orgnih.gov This approach minimizes common side reactions like bisalkylation and eliminates the need for toxic reagents such as chloroacetyl chloride and strong reducing agents like metal hydrides. organic-chemistry.org
Key Advantages of the Ethylene Sulfate-Based Protocol:
High Yields: The protocol consistently provides high yields for a broad range of substrates. chemrxiv.org
Scalability: The reaction has been successfully performed on a large scale (>100 g), demonstrating its industrial applicability. organic-chemistry.org
Cost-Effectiveness: It utilizes inexpensive and readily available starting materials. organic-chemistry.orgacs.org
Environmental Benefits: The process is environmentally friendly, avoiding toxic reagents and utilizing greener solvents. organic-chemistry.org
Broad Substrate Scope: The method is applicable to a variety of morpholines with different substitution patterns and has been used to synthesize pharmaceutically relevant molecules. acs.orgchemrxiv.orgnih.gov
This green synthesis protocol represents a significant step forward, offering a practical, cost-effective, and sustainable alternative for the production of morpholines and related heterocyclic compounds. organic-chemistry.org
Mechanistic Investigations of 2 3,5 Dimethoxyphenyl Morpholine S Biological Actions
Enzyme Kinetic Studies and Elucidation of Inhibition Mechanisms (e.g., Competitive Inhibition)
Enzyme kinetic studies are fundamental to characterizing the mode of action of inhibitor compounds. By measuring reaction rates at varying substrate concentrations, models like the Michaelis-Menten equation can be fitted to the data to determine key parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.govkhanacademy.org The presence of an inhibitor alters these parameters in predictable ways depending on the mechanism of inhibition.
Competitive Inhibition: In this model, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. khanacademy.org This increases the apparent Km, as higher substrate concentrations are needed to achieve half of Vmax, but Vmax itself remains unchanged.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. This results in a decrease in Vmax, while Km remains the same. khanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and the apparent Km. khanacademy.orgyoutube.com
Derivatives of morpholine (B109124) have been extensively studied as enzyme inhibitors, particularly targeting the phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is critical in cell proliferation and survival. nih.gov A series of bis(morpholino-1,3,5-triazine) derivatives were identified as potent, ATP-competitive inhibitors of PI3K and mTOR. nih.gov This competitive mechanism implies that these compounds vie with the endogenous substrate, adenosine (B11128) triphosphate (ATP), for binding to the kinase domain of the enzyme. nih.gov
| Inhibition Type | Effect on Vmax | Effect on Km | Description |
|---|---|---|---|
| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. khanacademy.org |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site, reducing enzyme efficiency. khanacademy.org |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. khanacademy.orgyoutube.com |
Receptor Binding Assays and Ligand-Target Interaction Profiling
Receptor binding assays are essential for determining the affinity of a ligand for its molecular target. unc.edu These assays typically use a radiolabeled ligand to quantify the binding of a test compound to a specific receptor, often expressed in cultured cell membranes. unc.edu The primary output of these assays is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
While specific binding data for 2-(3,5-Dimethoxyphenyl)morpholine is not widely published, studies on structurally similar compounds provide valuable insights. For instance, 2-(2,5-dimethoxy-4-bromophenyl)morpholine, a close analogue, has been shown to bind to the human serotonin (B10506) 5-HT2A receptor with a Ki of 20.6 nM. wikipedia.org This indicates a high affinity for this particular G-protein coupled receptor.
Further studies on related 1-(2,5-dimethoxyphenyl)isopropylamine analogs and their corresponding 2-arylmorpholine counterparts reveal complex pharmacological profiles. nih.govnih.gov For example, converting 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives into their morpholine analogues resulted in a shift in activity at adrenergic receptors. nih.gov While the open-chain compounds showed both alpha-stimulating and alpha-blocking effects, the morpholine analogues exhibited only alpha-blocking activity, suggesting that the cyclic morpholine structure significantly influences the ligand-receptor interaction. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 2-(2,5-dimethoxy-4-bromophenyl)morpholine | Human 5-HT2A | 20.6 nM wikipedia.org |
Cellular Pathway Modulation and Downstream Effects
The binding of a ligand to its target enzyme or receptor initiates a cascade of intracellular events known as a signaling pathway. The modulation of these pathways ultimately determines the compound's physiological effect. As noted, morpholine derivatives are potent inhibitors of the PI3K/Akt/mTOR pathway. nih.gov
This pathway is a central regulator of cellular processes:
Cell Growth and Proliferation: By phosphorylating downstream targets, this pathway promotes protein synthesis and cell cycle progression. nih.gov
Survival: The pathway inhibits apoptosis (programmed cell death) by inactivating pro-apoptotic factors. nih.gov
Inhibition of mTOR by morpholine-containing compounds blocks these downstream effects, leading to decreased cell proliferation and survival, an effect that is therapeutically valuable in cancer treatment. nih.gov Beyond direct enzyme inhibition, polyphenolic compounds, which share structural motifs with the dimethoxyphenyl group, are known to modulate various signaling pathways, including the extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. nih.govdovepress.com They can also influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and differentiation. nih.govdovepress.com The activation or inhibition of these pathways can lead to profound changes in cell fate and function. researchgate.net
Identification of Active Pharmacophores and Binding Features within Molecular Targets
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the class of compounds including this compound, both the morpholine ring and the substituted phenyl group are key pharmacophoric elements.
The morpholine moiety itself is considered a privileged scaffold. nih.govsci-hub.se Its ability to participate in hydrogen bonding via its oxygen and nitrogen atoms allows it to anchor within the binding sites of various proteins. nih.gov In the context of kinase inhibition, the morpholine ring can interact with the hinge region of the enzyme's ATP-binding pocket. researchgate.net Molecular modeling studies have shown that modifications to the morpholine ring, such as introducing bridged structures, can enhance selectivity for mTOR over other related kinases like PI3K. researchgate.net This enhanced selectivity arises because the bulkier bridged morpholine can fit into a deeper pocket present in mTOR but not in PI3K, demonstrating how subtle structural changes to the pharmacophore can dramatically alter target specificity. researchgate.net
Structure Activity Relationship Sar Elucidation for 2 3,5 Dimethoxyphenyl Morpholine Analogues
Influence of Morpholine (B109124) Ring Substituents on Biological Efficacy and Selectivity
The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, offers multiple points for substitution, allowing for the fine-tuning of a molecule's pharmacological profile. e3s-conferences.org The nature of the substituent on the morpholine nitrogen (N-4 position) and on the carbon atoms of the ring (C-3, C-5, C-6) can significantly impact the biological activity and selectivity of 2-(3,5-dimethoxyphenyl)morpholine analogues.
Research on various morpholine-containing scaffolds has consistently demonstrated the importance of the substituents on the morpholine ring for biological activity. For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives developed as phosphatidylinositol 3-kinase (PI3K) inhibitors, the substituents on the morpholine ring were found to be critical for both potency and selectivity. nih.gov While direct SAR studies on N-substituted this compound are limited in the public domain, we can infer the potential impact from related series. For example, in a study on ZSTK474 analogues, which feature a dimethoxyphenyl moiety, substitution of a single morpholine group with a piperazine (B1678402) resulted in a significant reduction in PI3K isoform inhibition, highlighting the importance of the morpholine oxygen. nih.gov However, N-acetylation of the piperazine analog restored the inhibitory profile, suggesting that both the steric and electronic properties of the N-substituent are crucial. nih.gov
Furthermore, the introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase the anticancer activity of certain compounds. e3s-conferences.org The presence of bridged morpholine moieties, such as 3,5-ethylene bridged morpholines, can also lead to highly potent and selective inhibitors by allowing the moiety to penetrate deeper into the binding pocket of the target protein. e3s-conferences.org
| Substitution Position | Substituent Type | General Impact on Activity/Selectivity | Reference |
| N-4 | Acetyl (on piperazine replacement) | Restored PI3K inhibition | nih.gov |
| C-3 | Alkyl | Increased anticancer activity in some series | e3s-conferences.org |
| C-3, C-5 | Ethylene (B1197577) bridge | Increased potency and selectivity (mTOR inhibitors) | e3s-conferences.org |
| General | Halogenated aromatic ring | Increased inhibitory activity (anticancer) | e3s-conferences.org |
Role of the 3,5-Dimethoxyphenyl Moiety in Target Binding and Pharmacological Activity
The 3,5-dimethoxyphenyl group is a key pharmacophoric element in this class of compounds, playing a significant role in target recognition and binding. The two methoxy (B1213986) groups at the meta positions of the phenyl ring are not merely passive substituents; they actively contribute to the molecule's interaction with its biological target through various non-covalent interactions.
In a study of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors, molecular docking studies revealed the critical role of the 3,5-dimethoxyphenyl moiety in anchoring the ligand within the active site of the enzyme. nih.gov The methoxy groups were observed to form key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, contributing significantly to the compound's potency and selectivity. nih.gov This is consistent with findings from other studies on bioactive molecules containing a dimethoxyphenyl group, where the methoxy substituents are often involved in crucial binding interactions. jchemrev.com
A study on 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues indicated that the pharmacological activity is more influenced by the characteristics of the aromatic moiety than by the ethanolamine (B43304) or morpholine structure itself. nih.gov This underscores the central role of the substituted phenyl ring in determining the biological effects of these compounds.
| Interaction Type | Description | Significance | Reference |
| Hydrogen Bonding | The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. | Crucial for anchoring the ligand in the active site. | nih.gov |
| Hydrophobic Interactions | The phenyl ring and the methyl groups of the methoxy substituents can engage in hydrophobic interactions. | Contributes to the overall binding affinity. | nih.gov |
| Pi-Pi Stacking | The electron-rich aromatic ring can interact with aromatic amino acid residues. | Enhances binding affinity and selectivity. | |
| Conformational Influence | The substitution pattern affects the preferred conformation of the molecule. | Pre-organizes the ligand for optimal binding. |
Impact of Peripheral Substitutions and Linkers on Potency and Specificity
Beyond the core this compound scaffold, the introduction of peripheral substituents and linkers provides another avenue for modulating pharmacological properties. These modifications can influence potency, selectivity, and pharmacokinetic parameters.
Peripheral substitutions can be made on either the 3,5-dimethoxyphenyl ring or the morpholine ring. For instance, in a series of ketamine esters with substituted aromatic rings, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This suggests that the position of peripheral substituents on the phenyl ring of this compound analogues could significantly affect their activity.
Linkers are often used to connect the core scaffold to other chemical moieties, potentially leading to bifunctional molecules or compounds with improved targeting capabilities. The nature of the linker—its length, flexibility, and chemical composition—is critical. In the development of novel MEK/PI3K bifunctional inhibitors, a PEG linker was used to tether a MEK targeting moiety to the 1,3,5-triazine (B166579) core of ZSTK474 analogues, which contain a dimethoxyphenyl group. nih.gov This strategy demonstrates how linkers can be employed to create multi-target agents.
The introduction of linkers and peripheral groups can also impact a compound's specificity. By designing these additions to interact with specific residues outside the primary binding pocket, it is possible to enhance selectivity for a particular target over closely related ones.
Stereochemical Considerations in Designing Biologically Active Dimethoxyphenyl Morpholines
The this compound scaffold contains a chiral center at the C-2 position of the morpholine ring. The absolute configuration at this center can have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different potencies and selectivities.
It is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule is critical for its interaction with a chiral biological target, such as a receptor or an enzyme. nih.gov Studies on various chiral morpholine derivatives have consistently shown that one enantiomer is often significantly more active than the other. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are inhibitors of monoamine reuptake, the serotonin (B10506) and noradrenaline reuptake inhibition was found to be a function of both stereochemistry and aryl/aryloxy ring substitution. nih.gov This led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs, all depending on the specific stereoisomer and substitution pattern.
The synthesis of single enantiomers of this compound analogues is therefore a critical step in the drug discovery process. Chiral synthesis or resolution techniques are employed to obtain enantiomerically pure compounds, allowing for the evaluation of the biological activity of each stereoisomer. nih.gov Understanding the stereochemical requirements for activity enables the design of more potent and selective drugs with a reduced risk of off-target effects that might be associated with the less active or inactive enantiomer.
| Compound Series | Observation | Implication for this compound Analogues | Reference |
| 2-[(phenoxy)(phenyl)methyl]morpholines | Serotonin and noradrenaline reuptake inhibition is stereochemistry-dependent. | The biological activity of this compound analogues is likely to be stereospecific. | nih.gov |
| General Chiral Morpholines | Enantiomers often exhibit different biological activities. | The synthesis and testing of single enantiomers are crucial for optimizing potency and selectivity. | nih.gov |
Preclinical Evaluation and Translational Prospects of 2 3,5 Dimethoxyphenyl Morpholine Derivatives
In Vitro Pharmacological Screening and Lead Compound Identification
The process of discovering new drugs often involves screening large libraries of chemical compounds to identify those that exhibit a desired biological effect. This initial step, known as in vitro pharmacological screening, is crucial for pinpointing promising "hit" compounds that can then be optimized into "lead" compounds for further development. upenn.edu For derivatives of 2-(3,5-dimethoxyphenyl)morpholine, this process would involve a series of laboratory-based assays to determine their interaction with specific biological targets.
The identification of a lead compound is a critical step that follows initial "hit" identification from screening assays. upenn.edu A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of transforming a promising hit compound into a lead compound with suitable potency and properties for further development is called lead optimization. upenn.edu
Computer-aided drug design (CADD) plays a significant role in identifying and optimizing lead compounds. upenn.edu Techniques such as virtual screening, molecular docking, and pharmacophore modeling help in predicting the binding affinity and interaction of compounds with their target proteins. upenn.edu For instance, in the development of mTOR inhibitors, molecular modeling suggested that a bridged morpholine (B109124) moiety could penetrate deeply into the binding pocket of the mTOR protein, making it a specific and potent inhibitor. e3s-conferences.org
The morpholine ring itself is a key structural feature in many bioactive molecules. nih.gov Its inclusion in a molecule can enhance potency through interactions with the target protein and modulate pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are essential in this phase. For example, SAR studies on certain anticancer morpholine-containing compounds revealed that substitution with an aromatic ring containing a halogen group increased inhibitory activity against the HepG2 cell line. e3s-conferences.org
Various in vitro assays are employed to evaluate the pharmacological properties of these derivatives. For anticancer activity, cytotoxicity assays against different cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer), are common. mdpi.com For example, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against these cell lines. mdpi.com The inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter measured in these assays. mdpi.com
The following table provides examples of in vitro screening data for various morpholine derivatives, illustrating the types of assays used and the data generated.
| Compound/Derivative | Target/Assay | Key Findings (IC50 values) | Reference |
| Morpholine-substituted tetrahydroquinoline (Compound 10e) | A549 lung cancer cells | 0.033 µM | mdpi.com |
| Morpholine-substituted tetrahydroquinoline (Compound 10h) | MCF-7 breast cancer cells | 0.087 µM | mdpi.com |
| Morpholine-substituted tetrahydroquinoline (Compound 10d) | A549, MCF-7, MDA-MB-231 | 0.062 µM, 0.58 µM, 1.003 µM | mdpi.com |
| Morpholine-acetamide derivative (Compound 1h) | Carbonic anhydrase | 8.12 µM | nih.gov |
| Morpholine-acetamide derivative (Compound 1c) | Carbonic anhydrase | 8.80 µM | nih.gov |
| Morpholine-acetamide derivative (Compound 1d) | Carbonic anhydrase | 11.13 µM | nih.gov |
| Morpholine based thiazole (B1198619) derivative (Compound 24) | Bovine Carbonic Anhydrase-II | 14.68 µM | rsc.org |
In Vivo Efficacy Assessments in Relevant Disease Models
Following promising in vitro results, the next crucial step is to evaluate the efficacy of the lead compounds in living organisms, or in vivo. This is typically done using animal models that mimic human diseases. For derivatives of this compound, the choice of disease model would depend on the intended therapeutic application, such as anxiety, stroke, or cancer.
Anxiolytic Models: To assess the potential anxiolytic (anti-anxiety) effects of these compounds, researchers often employ behavioral tests in rodents. For instance, the introduction of a morpholine ring to a 1,5-benzodiazepine derivative has been shown to increase its anxiolytic activity. nih.gov A comparative pharmacological study of 2-aryl-4-(3-arylpropyl)morpholine derivatives used screening tests such as the behavioral despair test to assess for antidepressive activity. nih.gov
Stroke Models: The neuroprotective potential of these compounds in the context of stroke would be investigated using models that simulate ischemic conditions in the brain. While specific in vivo data for this compound in stroke models is not readily available in the provided search results, the general approach would involve inducing a stroke in an animal model and then administering the compound to assess its ability to reduce infarct volume, improve neurological deficits, or mitigate other stroke-related damage. The good brain permeability of some morpholine-containing compounds makes them promising candidates for CNS indications. nih.gov
Cancer Xenografts: For evaluating anticancer activity, cancer xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The test compound is then administered to the mice, and its effect on tumor growth is monitored. For example, PQR620, a compound containing two 3,5-bridged morpholines, has demonstrated antitumor effects in vitro and in vivo. nih.gov Similarly, various morpholine-benzimidazole derivatives have undergone in vivo studies on U87MG (human glioblastoma tumor) cancer. e3s-conferences.org
The table below summarizes examples of in vivo efficacy assessments for morpholine derivatives in different disease models.
| Compound/Derivative | Disease Model | Key Findings | Reference |
| 4-(2-benzoylethyl)-2-phenyl-3-methyl) morpholine (4e) | Antidepressant screening (behavioral despair) | Active in behavioral despair test | nih.gov |
| PQR620 | Cancer xenograft | Showed antitumor effects in vivo | nih.gov |
| Morpholine-benzimidazole derivatives | U87MG (human glioblastoma tumor) xenograft | In vivo studies conducted | e3s-conferences.org |
| 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) | Formalin-induced paw licking (nociception) | Significant inhibition in both phases of nociception | nih.gov |
| 3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one (DMPF-1) | Capsaicin-induced nociception | 78.8% inhibition at 5 mg/kg | nih.gov |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modulation by the Morpholine Scaffold
The morpholine scaffold plays a crucial role in modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.gov PK describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the drug's effect). nih.gov A favorable balance of these properties is essential for a drug's success.
Blood-Brain Barrier Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov The morpholine ring, with its unique physicochemical properties, can significantly improve a compound's ability to penetrate the BBB. nih.govnih.gov The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a specific pKa value and a flexible conformation, allowing it to participate in both lipophilic and hydrophilic interactions. nih.gov This can enhance blood solubility and brain permeability. nih.gov For example, the introduction of a 2,5-dimethylmorpholine (B1593661) into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a highly CNS penetrant compound. nih.gov
The table below highlights the impact of the morpholine scaffold on key PK/PD parameters.
| PK/PD Parameter | Role of Morpholine Scaffold | Example | Reference |
| Blood-Brain Barrier (BBB) Permeability | Improves CNS penetration due to a balance of lipophilicity and hydrophilicity. | A thieno[3,2-b]pyridine-5-carboxamide with a 2,5-dimethylmorpholine showed high CNS penetration (Kp = 5.62). | nih.gov |
| Bioavailability | Can enhance oral absorption and prolong plasma half-life. | The morpholine moiety in gefitinib (B1684475) prolonged its mean terminal plasma half-life to 41 hours. | sci-hub.se |
| Clearance | Can lead to optimal clearance profiles. | Morpholine has an improved CYP3A4 profile and is easily oxidized to nontoxic derivatives. | nih.gov |
Early Toxicological Assessment and Safety Profiling Methodologies
Early assessment of potential toxicity is a critical component of the drug development process. Identifying potential safety issues early on can save significant time and resources. For derivatives of this compound, a variety of methodologies are employed to evaluate their safety profile.
In Vitro Cytotoxicity: One of the initial steps in toxicological assessment is to determine the compound's toxicity to cells in a laboratory setting. This is often done using cytotoxicity assays on normal, healthy cell lines. For example, morpholine-substituted tetrahydroquinoline derivatives were tested against Vero cells (a normal kidney cell line) and showed minimal toxicity, indicating their selectivity for cancer cells. mdpi.com
Genetic Toxicity: Genotoxicity assays are used to determine if a compound can damage genetic material (DNA). The Ames test, which uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism, is a common in vitro genotoxicity assay. Morpholine itself was found to be not mutagenic to Salmonella typhimurium in the presence or absence of metabolic activation. nih.gov
Computational Toxicology: In recent years, computational methods, often referred to as in silico toxicology, have become increasingly important for predicting the potential toxicity of compounds. These methods use computer models to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. upenn.edu This allows for the early identification of compounds with potentially unfavorable safety profiles before they are synthesized and tested in the lab.
The table below provides an overview of methodologies used for the early toxicological assessment of morpholine-containing compounds.
| Methodology | Description | Example | Reference |
| In Vitro Cytotoxicity | Assessment of toxicity on normal cell lines to determine selectivity. | Morpholine-substituted tetrahydroquinoline derivatives showed minimal toxicity towards Vero cells. | mdpi.com |
| Acute Toxicity Studies | Determination of the LD50 in animal models. | Acute toxicity studies of 2-aryl-4-(3-arylpropyl)morpholine derivatives were performed on mice. | nih.gov |
| Genotoxicity Assays | Evaluation of a compound's potential to damage DNA. | Morpholine was not mutagenic in the Ames test. | nih.gov |
| Computational Toxicology (ADMET Prediction) | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | ADME properties of pyrazoline derivatives were calculated using Lipinski's and Veber's rules. | nih.gov |
Computational and in Silico Approaches in the Study of 2 3,5 Dimethoxyphenyl Morpholine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational strategy that predicts how a ligand, such as 2-(3,5-Dimethoxyphenyl)morpholine, will bind to a protein or receptor. bohrium.com This method is fundamental to understanding the compound's binding mode within the active site of a biological target.
Through molecular docking, researchers can visualize and analyze the interactions between this compound and key amino acid residues. These simulations can predict the binding affinity and identify crucial non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com Such detailed information is vital for elucidating the compound's mechanism of action at a molecular level. For instance, studies on similar morpholine-containing compounds have successfully used molecular docking to understand their binding interactions with protein targets like the human estrogen receptor alpha. researchgate.net
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR 150 | Hydrogen Bond | 2.9 |
| PHE 250 | π-π Stacking | 3.6 |
| LEU 145 | Hydrophobic | 4.0 |
| ASP 148 | Hydrogen Bond | 3.1 |
| VAL 200 | Hydrophobic | 3.9 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual docking results are target-specific and would be detailed in dedicated research publications.
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics
While molecular docking offers a static snapshot, molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. bohrium.com MD simulations are used to assess the conformational flexibility of this compound and the dynamic behavior of the protein's binding site upon its binding. bohrium.com
These simulations can validate the stability of binding poses predicted by docking. mdpi.com By tracking the movements of the ligand and protein, researchers can confirm the stability of key interactions and observe how the complex behaves in a simulated physiological environment, offering a more realistic understanding of the binding event. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govimist.ma For this compound and its analogs, QSAR can be instrumental in predicting their efficacy and guiding the design of new, more potent derivatives. nih.govimist.ma
By analyzing a series of related compounds with known activities, a QSAR model can be developed. mdpi.com This model can then be used to predict the activity of novel compounds, even before they are synthesized. imist.ma QSAR studies help identify key molecular features—such as steric, electronic, and hydrophobic properties—that are critical for the desired biological activity, thereby providing a rational approach to optimizing the lead compound. mdpi.comnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
The pharmacokinetic and toxicological properties of a compound are critical determinants of its potential as a drug. In silico ADMET profiling utilizes computational models to predict these properties early in the drug discovery process, which can save considerable time and resources. nih.gov
For this compound, these predictive models can estimate its oral bioavailability, ability to cross the blood-brain barrier, metabolic pathways, and potential for toxicity. mdpi.comnih.gov For example, computational tools can predict its absorption in the gastrointestinal tract, its distribution in the body, which enzymes might metabolize it, and its likelihood of causing adverse effects. nih.govnih.gov This early assessment helps to flag potential issues and guide subsequent experimental testing.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | High | Potential to act on the central nervous system. |
| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |
| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |
Note: The data presented in this table are derived from computational predictions and require experimental validation for confirmation.
Future Directions and Emerging Research Avenues for 2 3,5 Dimethoxyphenyl Morpholine Research
Development of Next-Generation Analogues with Enhanced Target Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of next-generation analogues of 2-(3,5-Dimethoxyphenyl)morpholine. The goal is to enhance binding affinity for specific biological targets while minimizing off-target effects, thereby improving the therapeutic index. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of the parent molecule. nih.gov
Key strategies for developing enhanced analogues include:
Modification of the Morpholine (B109124) Ring: Introducing substituents on the morpholine ring can significantly impact a compound's pharmacological profile. For instance, the addition of methyl groups or the creation of bridged morpholine structures has been shown to improve selectivity for certain enzymes like mTOR. researchgate.net
Alteration of the Phenyl Ring Substituents: The dimethoxy substitution pattern on the phenyl ring is a critical determinant of activity. Exploring alternative substitutions, such as replacing methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups, could fine-tune the electronic properties of the molecule and enhance its interaction with target proteins.
Stereochemical Optimization: The chiral center at the C-2 position of the morpholine ring allows for the existence of different stereoisomers. The synthesis and biological evaluation of individual enantiomers are essential, as different stereoisomers can exhibit markedly different potencies and selectivities.
Interactive Table: Potential Analogues and Their Rationale
| Analogue | Modification | Rationale for Enhanced Selectivity/Potency |
| (R)-2-(3,5-Dimethoxyphenyl)morpholine | Isolation of the R-enantiomer | To determine if one enantiomer has superior activity and reduced off-target effects. |
| (S)-2-(3,5-Dimethoxyphenyl)morpholine | Isolation of the S-enantiomer | To assess the stereochemical requirements of the target binding site. |
| 2-(3,5-Diethoxyphenyl)morpholine | Replacement of methoxy with ethoxy groups | To probe the steric and electronic tolerance of the target's binding pocket. |
| 2-(3,5-Dichlorophenyl)morpholine | Replacement of methoxy with chloro groups | To alter the electronic nature of the phenyl ring and potentially form halogen bonds with the target. |
| 3-Methyl-2-(3,5-dimethoxyphenyl)morpholine | Addition of a methyl group to the morpholine ring | To improve selectivity and potency by creating additional interactions with the target, as seen in other morpholine-containing inhibitors. researchgate.net |
Exploration of Novel Therapeutic Indications Beyond Current Research Focus
The structural motifs within this compound, namely the morpholine ring and the substituted phenethylamine-like backbone, are present in a wide array of biologically active molecules. wikipedia.org This suggests that analogues of this compound could have therapeutic potential across various disease areas beyond any initial focus.
Potential new therapeutic avenues to explore include:
Oncology: The morpholine ring is a key component of several anticancer agents, including inhibitors of PI3K and mTOR. nih.gov Derivatives of this compound could be designed and screened for activity against various cancer cell lines and key oncogenic signaling pathways.
Neurodegenerative Diseases: The phenethylamine (B48288) scaffold is a well-known pharmacophore for central nervous system (CNS) targets. wikipedia.org Given that morpholine-containing compounds are being investigated for neurological disorders, analogues of this compound could be evaluated for their potential to modulate neurotransmitter receptors or enzymes implicated in diseases like Alzheimer's or Parkinson's.
Infectious Diseases: Morpholine derivatives have also demonstrated activity against various pathogens. jchemrev.com Therefore, a library of this compound analogues could be screened for antibacterial, antifungal, or antiviral properties.
Interactive Table: Potential Therapeutic Targets
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | PI3K/mTOR | The morpholine moiety is a known pharmacophore for these cancer targets. nih.gov |
| Oncology | Thymidylate Synthase | Pyrimidine-morpholine hybrids have shown inhibitory activity against this enzyme. nih.gov |
| Neurodegenerative Diseases | Dopamine (B1211576) Receptors | The phenethylamine-like structure suggests potential interaction with monoamine receptors. wikipedia.org |
| Infectious Diseases | InhA (Enoyl-ACP reductase) | Morpholine derivatives have been investigated as potential antitubercular agents targeting this enzyme. |
Application of Advanced Synthetic Methodologies for Scalable and Sustainable Production
For any promising therapeutic candidate, the development of a scalable and sustainable synthetic route is paramount. Future research should focus on moving beyond traditional laboratory-scale syntheses to more efficient and environmentally friendly methods for producing this compound and its analogues.
Key areas for methodological advancement include:
Catalytic Hydrogenation: The use of catalytic hydrogenation for the synthesis of the morpholine ring from precursors like diethylene glycol and ammonia (B1221849) offers a more efficient industrial approach. chemicalbook.com
Flow Chemistry: Implementing continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability compared to batch production.
Green Chemistry Approaches: The use of greener solvents, minimizing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents will be crucial for sustainable production.
Novel Cyclization Strategies: Research into new methods for forming the morpholine ring, such as transition-metal-free defluorinative cycloadditions, could provide access to novel analogues that are difficult to synthesize via traditional routes. nih.gov
Integration of Multi-Targeting Drug Design Strategies for Complex Diseases
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. nih.govnih.gov A multi-target drug, which is a single chemical entity designed to interact with multiple targets, can offer a more effective therapeutic approach than single-target agents or combination therapies. nih.govarxiv.org The this compound scaffold is well-suited for the development of multi-target ligands.
Strategies for designing multi-target drugs based on this scaffold include:
Pharmacophore Hybridization: Combining the structural features of this compound with those of another known ligand for a different target can yield a hybrid molecule with dual activity.
Fragment-Based Design: The dimethoxyphenyl and morpholine moieties can be viewed as fragments that can be optimized to bind to different targets simultaneously.
Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations can be used to predict the binding of designed analogues to multiple targets, guiding the synthetic efforts towards the most promising candidates. mdpi.com For example, a designed analogue could potentially inhibit both a protein kinase and a neurotransmitter receptor, offering a synergistic effect in certain cancers or neurological conditions.
The development of multi-target drugs is a growing area of interest, and the inherent versatility of the morpholine scaffold makes this compound an attractive starting point for such endeavors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
